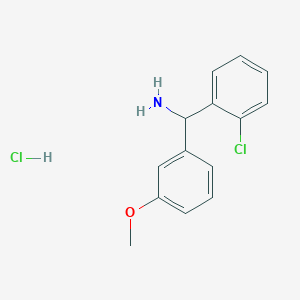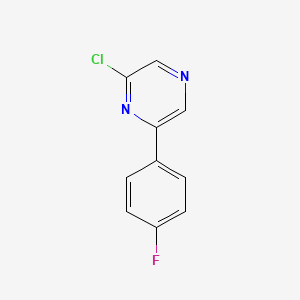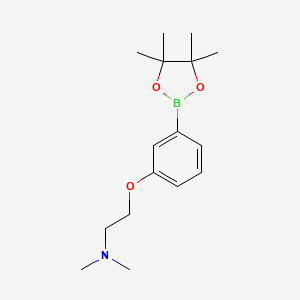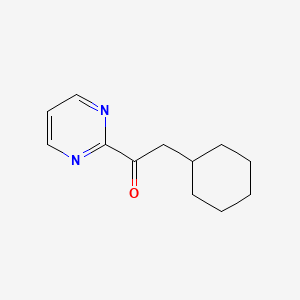![molecular formula C11H11F3O2 B1455473 1-[4-(Trifluoromethoxy)phenyl]butan-1-one CAS No. 56465-82-8](/img/structure/B1455473.png)
1-[4-(Trifluoromethoxy)phenyl]butan-1-one
Vue d'ensemble
Description
1-[4-(Trifluoromethoxy)phenyl]butan-1-one, also known as 4’-TFMPP, is a synthetic compound belonging to the class of phenylalkylamines. It has a molecular weight of 232.2 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 1-[4-(Trifluoromethoxy)phenyl]butan-1-one is C11H11F3O2 . The InChI code for the compound is 1S/C11H11F3O2/c1-2-3-10(15)8-4-6-9(7-5-8)16-11(12,13)14/h4-7H,2-3H2,1H3 .Physical And Chemical Properties Analysis
1-[4-(Trifluoromethoxy)phenyl]butan-1-one is a liquid at room temperature .Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
“1-[4-(Trifluoromethoxy)phenyl]butan-1-one” serves as a versatile intermediate in organic synthesis. Its trifluoromethoxy group is particularly interesting for developing new pharmaceuticals due to its ability to improve the metabolic stability and bioavailability of therapeutic compounds . This compound can be utilized to synthesize a variety of biologically active molecules, potentially leading to new treatments for diseases.
Material Science
In the realm of materials science, this compound’s unique structural properties make it a candidate for creating novel polymers or coatings with specific characteristics, such as increased resistance to degradation or improved thermal stability . Researchers might explore its incorporation into polymeric matrices to enhance the material properties.
Analytical Chemistry
Analytical chemists could employ “1-[4-(Trifluoromethoxy)phenyl]butan-1-one” as a standard or reagent in chromatographic methods to quantify or detect the presence of similar compounds in complex mixtures . Its distinct chemical signature allows for precise measurements in various analytical techniques.
Environmental Science
This compound might be investigated for its environmental impact, particularly how it breaks down in natural settings. Understanding its degradation products and pathways is crucial for assessing its long-term effects on ecosystems .
Biochemistry
In biochemistry, “1-[4-(Trifluoromethoxy)phenyl]butan-1-one” could be used to study enzyme-substrate interactions, given its potential as a synthetic analogue for naturally occurring substrates . This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors.
Industrial Applications
Industrially, this chemical could be explored for use in the synthesis of dyes, fragrances, or other fine chemicals. Its structural features may impart unique sensory properties or color characteristics desirable in commercial products .
Safety And Hazards
Orientations Futures
1-[4-(Trifluoromethoxy)phenyl]butan-1-one has been used as a research chemical since it was first synthesized in 1992. It’s been found that 4-(trifluoromethoxy)phenyl-containing polymers show promise as anodic materials for electrochromic devices . This suggests potential future applications in the field of electrochromics.
Propriétés
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-2-3-10(15)8-4-6-9(7-5-8)16-11(12,13)14/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDVRAOOJBROPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716696 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethoxy)phenyl]butan-1-one | |
CAS RN |
56465-82-8 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









amine hydrochloride](/img/structure/B1455402.png)


![N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1455405.png)



![3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine](/img/structure/B1455412.png)